Cas no 2137812-81-6 (5-Isothiazolemethanamine, 4-bromo-N-(1H-pyrrol-2-ylmethyl)-)

5-Isothiazolemethanamine, 4-bromo-N-(1H-pyrrol-2-ylmethyl)- 化学的及び物理的性質
名前と識別子
-
- 5-Isothiazolemethanamine, 4-bromo-N-(1H-pyrrol-2-ylmethyl)-
-
- インチ: 1S/C9H10BrN3S/c10-8-5-13-14-9(8)6-11-4-7-2-1-3-12-7/h1-3,5,11-12H,4,6H2
- InChIKey: PRROAQHUYXJADZ-UHFFFAOYSA-N
- SMILES: S1C(CNCC2=CC=CN2)=C(Br)C=N1
5-Isothiazolemethanamine, 4-bromo-N-(1H-pyrrol-2-ylmethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-694551-0.25g |
[(4-bromo-1,2-thiazol-5-yl)methyl][(1H-pyrrol-2-yl)methyl]amine |
2137812-81-6 | 95.0% | 0.25g |
$840.0 | 2025-03-12 | |
Enamine | EN300-694551-2.5g |
[(4-bromo-1,2-thiazol-5-yl)methyl][(1H-pyrrol-2-yl)methyl]amine |
2137812-81-6 | 95.0% | 2.5g |
$1791.0 | 2025-03-12 | |
Enamine | EN300-694551-0.1g |
[(4-bromo-1,2-thiazol-5-yl)methyl][(1H-pyrrol-2-yl)methyl]amine |
2137812-81-6 | 95.0% | 0.1g |
$804.0 | 2025-03-12 | |
Enamine | EN300-694551-0.5g |
[(4-bromo-1,2-thiazol-5-yl)methyl][(1H-pyrrol-2-yl)methyl]amine |
2137812-81-6 | 95.0% | 0.5g |
$877.0 | 2025-03-12 | |
Enamine | EN300-694551-1.0g |
[(4-bromo-1,2-thiazol-5-yl)methyl][(1H-pyrrol-2-yl)methyl]amine |
2137812-81-6 | 95.0% | 1.0g |
$914.0 | 2025-03-12 | |
Enamine | EN300-694551-10.0g |
[(4-bromo-1,2-thiazol-5-yl)methyl][(1H-pyrrol-2-yl)methyl]amine |
2137812-81-6 | 95.0% | 10.0g |
$3929.0 | 2025-03-12 | |
Enamine | EN300-694551-0.05g |
[(4-bromo-1,2-thiazol-5-yl)methyl][(1H-pyrrol-2-yl)methyl]amine |
2137812-81-6 | 95.0% | 0.05g |
$768.0 | 2025-03-12 | |
Enamine | EN300-694551-5.0g |
[(4-bromo-1,2-thiazol-5-yl)methyl][(1H-pyrrol-2-yl)methyl]amine |
2137812-81-6 | 95.0% | 5.0g |
$2650.0 | 2025-03-12 |
5-Isothiazolemethanamine, 4-bromo-N-(1H-pyrrol-2-ylmethyl)- 関連文献
-
1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
5-Isothiazolemethanamine, 4-bromo-N-(1H-pyrrol-2-ylmethyl)-に関する追加情報
5-Isothiazolemethanamine, 4-bromo-N-(1H-pyrrol-2-ylmethyl): A Comprehensive Overview
5-Isothiazolemethanamine, 4-bromo-N-(1H-pyrrol-2-ylmethyl) (CAS No. 2137812-81-6) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article aims to provide a detailed and comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research developments.
Chemical Properties and Structure
5-Isothiazolemethanamine, 4-bromo-N-(1H-pyrrol-2-ylmethyl) is a heterocyclic compound with a molecular formula of C9H9BrN3S. The compound features an isothiazole ring, a bromine atom at the 4-position, and an amine group substituted with a pyrrole ring. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The isothiazole ring, in particular, is known for its stability and reactivity in various chemical reactions, making it a valuable scaffold in drug design.
The molecular weight of 5-Isothiazolemethanamine, 4-bromo-N-(1H-pyrrol-2-ylmethyl) is approximately 260.15 g/mol. The compound is typically synthesized through multi-step processes involving the reaction of appropriate starting materials such as bromoacetonitrile and pyrrole derivatives. The synthesis routes are well-documented in the literature and have been optimized to achieve high yields and purity levels.
Synthesis Methods
The synthesis of 5-Isothiazolemethanamine, 4-bromo-N-(1H-pyrrol-2-ylmethyl) can be achieved through several methodologies. One common approach involves the reaction of bromoacetonitrile with pyrrole in the presence of a suitable catalyst. This reaction typically proceeds via nucleophilic addition followed by cyclization to form the isothiazole ring. Subsequent reduction steps are employed to convert the nitrile group to an amine group.
An alternative synthetic route involves the use of microwave-assisted synthesis techniques, which have gained popularity due to their efficiency and environmental friendliness. Microwave-assisted methods can significantly reduce reaction times and improve yields compared to traditional heating methods. Recent studies have also explored the use of green solvents and catalysts to further enhance the sustainability of the synthesis process.
Biological Activities
5-Isothiazolemethanamine, 4-bromo-N-(1H-pyrrol-2-ylmethyl) has been investigated for its potential therapeutic applications in various biological systems. One of the key areas of interest is its activity as an inhibitor of specific enzymes involved in disease pathways. For example, studies have shown that this compound exhibits potent inhibitory effects on certain kinases, which are important targets in cancer therapy.
In addition to its enzymatic inhibition properties, 5-Isothiazolemethanamine, 4-bromo-N-(1H-pyrrol-2-ylmethyl) has demonstrated anti-inflammatory and antioxidant activities. These properties make it a promising candidate for the treatment of inflammatory diseases and conditions associated with oxidative stress. Preclinical studies have indicated that the compound can effectively reduce inflammation markers and protect against oxidative damage in cellular models.
Clinical Trials and Research Developments
The potential therapeutic applications of 5-Isothiazolemethanamine, 4-bromo-N-(1H-pyrrol-2-ylmethyl) have led to increased interest in its clinical evaluation. Several preclinical studies have been conducted to assess its safety and efficacy in animal models of various diseases. These studies have provided valuable insights into the pharmacokinetic and pharmacodynamic properties of the compound.
In recent years, clinical trials have been initiated to evaluate the safety and efficacy of 5-Isothiazolemethanamine, 4-bromo-N-(1H-pyrrol-2-ylmethyl) in human subjects. Early results from these trials have shown promising outcomes, with the compound demonstrating good tolerability and significant therapeutic effects in patients with specific conditions. However, further research is needed to fully understand its long-term safety profile and potential side effects.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 5-Isothiazolemethanamine, 4-bromo-N-(1H-pyrrol-2-ylmethyl) highlights its potential as a novel therapeutic agent in various medical fields. The unique combination of structural features and biological activities makes it an attractive candidate for drug development. Future studies should focus on optimizing its pharmacological properties through structure-activity relationship (SAR) studies and exploring new delivery methods to enhance its therapeutic efficacy.
In conclusion, 5-Isothiazolemethanamine, 4-bromo-N-(1H-pyrrol-2-ylmethyl) (CAS No. 2137812-81-6) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a valuable target for further investigation and development.
2137812-81-6 (5-Isothiazolemethanamine, 4-bromo-N-(1H-pyrrol-2-ylmethyl)-) Related Products
- 1804462-20-1(Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate)
- 1487353-57-0(4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid)
- 1326921-94-1(1-(4-{4-[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethan-1-one)
- 1396812-25-1(8-1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl-1,4-dioxa-8-azaspiro4.5decane)
- 2448416-98-4(4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride)
- 2172356-57-7(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbutanoic acid)
- 891450-15-0({2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid)
- 1268519-33-0(4-(Methylsulfonyl)pyridin-2(1H)-one)
- 71675-87-1(2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid)
- 1161847-32-0(ethyl 3-amino-6-chloropyridazine-4-carboxylate)




